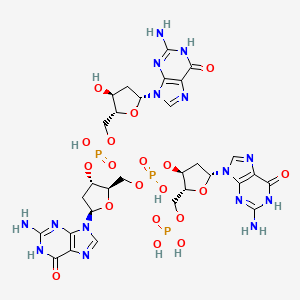
P-dGuo-P-dGuo-P-dGuo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “P-dGuo-P-dGuo-P-dGuo” refers to a specific sequence of deoxyguanosine nucleotides linked by phosphodiester bonds Deoxyguanosine is one of the four nucleosides that make up DNA, and it plays a crucial role in the storage and transmission of genetic information
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “P-dGuo-P-dGuo-P-dGuo” typically involves the stepwise addition of deoxyguanosine monomers to form the desired oligonucleotide sequence. This process can be carried out using solid-phase synthesis techniques, where the nucleosides are sequentially added to a growing chain anchored to a solid support. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of activating agents to facilitate the formation of phosphodiester bonds .
Industrial Production Methods: Industrial production of “this compound” may involve large-scale solid-phase synthesis or enzymatic methods. Enzymatic synthesis can be particularly advantageous due to its high specificity and efficiency. Enzymes such as DNA polymerases can be used to catalyze the formation of the desired oligonucleotide sequence under controlled conditions .
化学反応の分析
Types of Reactions: “P-dGuo-P-dGuo-P-dGuo” can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions
特性
分子式 |
C30H38N15O19P3 |
|---|---|
分子量 |
1005.6 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C30H38N15O19P3/c31-28-37-22-19(25(47)40-28)34-7-43(22)16-1-10(46)13(60-16)4-58-66(53,54)64-12-3-18(45-9-36-21-24(45)39-30(33)42-27(21)49)62-15(12)6-59-67(55,56)63-11-2-17(61-14(11)5-57-65(50,51)52)44-8-35-20-23(44)38-29(32)41-26(20)48/h7-18,46H,1-6H2,(H,53,54)(H,55,56)(H2,50,51,52)(H3,31,37,40,47)(H3,32,38,41,48)(H3,33,39,42,49)/t10-,11-,12-,13+,14+,15+,16+,17+,18+/m0/s1 |
InChIキー |
OZQSVQHNRQVTHG-SSWFUTKUSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=NC7=C6N=C(NC7=O)N)N8C=NC9=C8N=C(NC9=O)N)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=NC7=C6N=C(NC7=O)N)N8C=NC9=C8N=C(NC9=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



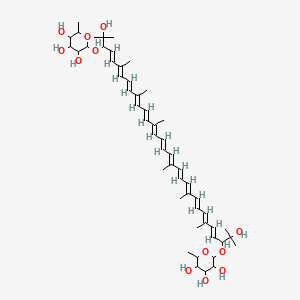

![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)

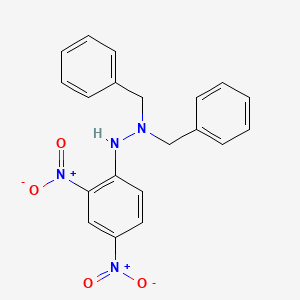
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
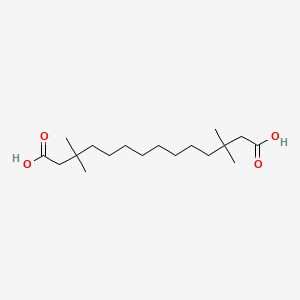
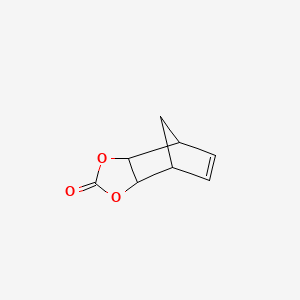
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
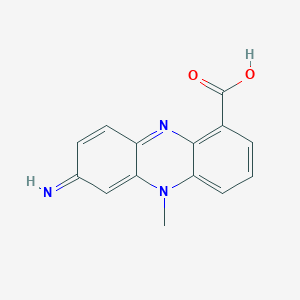
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
